(5-Fluoro-2-methoxypyridin-4-yl)methanol
Overview
Description
“(5-Fluoro-2-methoxypyridin-4-yl)methanol” is a chemical compound with the molecular formula C7H8FNO2 and a molecular weight of 157.14 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(5-Fluoro-2-methoxypyridin-4-yl)methanol” can be represented by the SMILES notation: OCC1=CC (OC)=NC=C1F . This notation provides a way to represent the structure using ASCII strings.Scientific Research Applications
Synthesis of Fluorinated Pyridines
(5-Fluoro-2-methoxypyridin-4-yl)methanol: is a valuable precursor in the synthesis of fluorinated pyridines, which are important in medicinal chemistry due to their unique physical, chemical, and biological properties. The presence of a fluorine atom can significantly alter the reactivity and electronic properties of pyridines, making them less basic and less reactive compared to their non-fluorinated counterparts .
Agricultural Chemical Development
The introduction of fluorine atoms into lead structures is a common modification in the development of new agricultural products(5-Fluoro-2-methoxypyridin-4-yl)methanol can be used to synthesize compounds with fluorine-containing substituents on aromatic rings, which have been commercialized as active ingredients in agricultural chemicals .
Pharmaceutical Research
Fluorine atoms are frequently incorporated into pharmaceuticals to improve their efficacy and metabolic stability(5-Fluoro-2-methoxypyridin-4-yl)methanol serves as a building block for the synthesis of various fluorinated medicinal compounds, contributing to the discovery of new drugs .
Radiolabeled Compounds for Imaging
The compound can be used to create 18 F-substituted pyridines , which are of special interest as potential imaging agents in medical diagnostics. These radiolabeled compounds can be used in positron emission tomography (PET) scans to visualize biological processes in real-time .
Material Science
In material science, (5-Fluoro-2-methoxypyridin-4-yl)methanol can be utilized to synthesize fluorinated materials that exhibit unique properties such as increased resistance to solvents and thermal stability, which are valuable in various industrial applications .
Analytical Chemistry
This compound is also used in analytical chemistry for the development of new analytical methods. Its fluorinated structure allows for the creation of sensitive and selective sensors and probes that can detect various substances with high precision .
Safety and Hazards
properties
IUPAC Name |
(5-fluoro-2-methoxypyridin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESKOFMAAHVWFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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